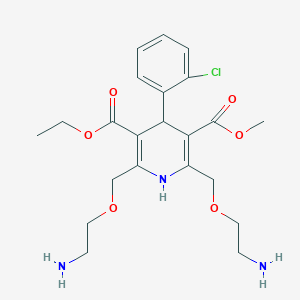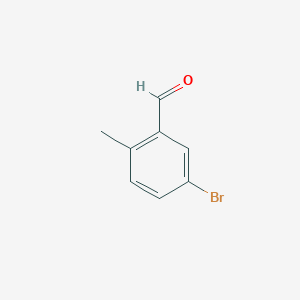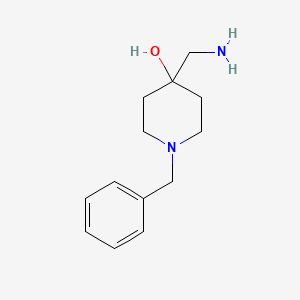
2-Bromo-5-phenylpyrazine
Vue d'ensemble
Description
2-Bromo-5-phenylpyrazine is a compound that is part of the broader family of pyrazine derivatives. Pyrazines are heterocyclic aromatic compounds with a nitrogen atom at the 1 and 4 positions of a six-membered ring. The presence of a bromine atom and a phenyl group in the 2 and 5 positions, respectively, suggests that this compound could have interesting chemical properties and potential applications in various fields, such as materials science, pharmaceuticals, and organic synthesis.
Synthesis Analysis
The synthesis of pyrazine derivatives can be achieved through various methods. For instance, the oxidative coupling reaction of 2,3-diamino-3-(phenylthio)acrylonitrile leads to the formation of a new fluorescent chromophore, 2,5-diamino-3,6-dicyanopyrazine, which shows potential as a synthetic intermediate for fluorescent dye chromophores . Another synthesis approach involves the conversion of 5-methylpyrazine-2-carboxylic acid to its amide, followed by Hofmann degradation, diazotization, and in-situ bromination to produce 2-bromo-5-methyl pyrazine . Although these methods do not directly describe the synthesis of 2-bromo-5-phenylpyrazine, they provide insight into the synthetic strategies that could be adapted for its production.
Molecular Structure Analysis
The molecular structure of pyrazine derivatives can be characterized using various spectroscopic techniques and computational methods. For example, the X-ray structure, Hirshfeld surface analysis, and DFT calculations of antipyrine derivatives provide detailed insights into the intermolecular interactions and the stabilization of the crystal packing through hydrogen bonds and π-interactions . Similarly, the molecular structure, vibrational wavenumbers, and electronic transition absorption wavelengths of bromopyrazone have been studied using DFT/B3LYP methods, showing good agreement with experimental data . These studies highlight the importance of molecular structure analysis in understanding the properties and potential applications of pyrazine derivatives.
Chemical Reactions Analysis
Pyrazine derivatives can undergo various chemical reactions, which can be used to modify their properties or to synthesize other compounds. For example, the radiosynthesis of 2-amino-5-[18F]fluoropyridines from 2-bromo-5-[18F]fluoropyridine demonstrates the potential of pyrazine derivatives in radiochemical applications . Additionally, the directed lithiation of 4-bromo-1-phenyl-sulphonylpyrazole followed by quenching with electrophiles leads to vicinally disubstituted pyrazoles, showcasing the reactivity of the bromo and sulphonyl groups in pyrazole chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazine derivatives are closely related to their molecular structure. The fluorescent properties of 2,5-diamino-3,6-dicyanopyrazine dyes, for example, are correlated with their chemical structures, with modifications to the amino and cyano groups affecting the absorption and fluorescent properties . The crystal structure analysis of a Schiff base compound related to pyrazine derivatives reveals the existence of the compound in an amine-one form, which could influence its reactivity and physical properties . These analyses are crucial for the development of new materials and for understanding the behavior of these compounds under different conditions.
Applications De Recherche Scientifique
Synthesis of Fluorescent Dyes
2-Bromo-5-phenylpyrazine has been utilized in the synthesis of new types of fluorescent dyes. For instance, 2-Bromomethyl-5,6-dicyano-3-phenylpyrazine, a compound related to 2-Bromo-5-phenylpyrazine, was synthesized and used in the Wittig reaction to produce fluorescent styryl dyes. These dyes demonstrated electroluminescence properties, indicating their potential use in electronic display technologies (Jaung, Matsuoka, & Fukunishi, 1998).
Development of Antimycobacterial Agents
Compounds related to 2-Bromo-5-phenylpyrazine, such as 5-Chloro-N-phenylpyrazine-2-carboxamides, have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. Some of these compounds showed significant in vitro antimycobacterial activity, highlighting their potential as therapeutic agents for tuberculosis treatment (Zítko et al., 2013).
Synthesis of Heterocyclic Compounds
2-Bromo-5-phenylpyrazine and its derivatives are key intermediates in the synthesis of various heterocyclic compounds. These include the synthesis of 4-bromo-1-phenylsulphonylpyrazoles, which have been used to produce vicinally disubstituted pyrazoles with potential pharmaceutical applications (Heinisch, Holzer, & Pock, 1990).
Propriétés
IUPAC Name |
2-bromo-5-phenylpyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2/c11-10-7-12-9(6-13-10)8-4-2-1-3-5-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLFNGAVOQANKIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80440783 | |
| Record name | 2-bromo-5-phenylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80440783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-phenylpyrazine | |
CAS RN |
243472-69-7 | |
| Record name | 2-bromo-5-phenylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80440783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-tert-Butyl 3-ethyl 4,6-dihydropyrrolo[3,4-c]pyrazole-3,5(1H)-dicarboxylate](/img/structure/B1279354.png)



![5-Bromobenzo[d]isothiazol-3-amine](/img/structure/B1279371.png)




![Benzyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate](/img/structure/B1279388.png)


